molecular formula C21H18N6O2 B10940848 2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10940848
M. Wt: 386.4 g/mol
InChI Key: IJICFHVHQZIPPV-UHFFFAOYSA-N
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Description

2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including its role as a cyclin-dependent kinase 2 (CDK2) inhibitor . The structure of this compound features a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenol with 3-bromomethylbenzaldehyde to form 3-[(4-methoxyphenoxy)methyl]benzaldehyde. This intermediate is then subjected to cyclization with 7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves inhibition of CDK2. CDK2 is a key enzyme involved in the regulation of the cell cycle. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding site of CDK2, which prevents the phosphorylation of downstream targets necessary for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-methoxyphenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structural features, which confer high potency and selectivity towards CDK2. This makes it a promising candidate for further development as an anticancer agent.

Properties

Molecular Formula

C21H18N6O2

Molecular Weight

386.4 g/mol

IUPAC Name

4-[3-[(4-methoxyphenoxy)methyl]phenyl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H18N6O2/c1-26-20-18(11-23-26)21-24-19(25-27(21)13-22-20)15-5-3-4-14(10-15)12-29-17-8-6-16(28-2)7-9-17/h3-11,13H,12H2,1-2H3

InChI Key

IJICFHVHQZIPPV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)COC5=CC=C(C=C5)OC

Origin of Product

United States

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